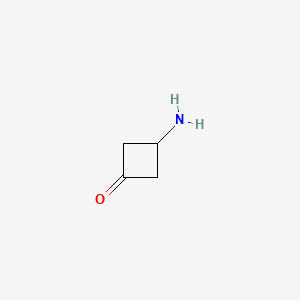

![molecular formula C57H40N2 B3029058 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene CAS No. 510775-24-3](/img/structure/B3029058.png)

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene

Übersicht

Beschreibung

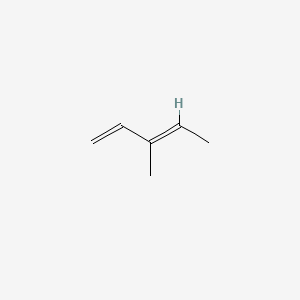

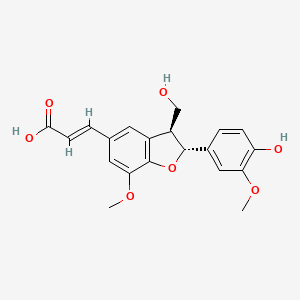

“9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene” is a chemical compound with the molecular formula C57H40N2 . It has a molecular weight of 752.9 g/mol . The compound is also known by several synonyms, including 510775-24-3, 9,9-Bis [4- [N- (1-naphthyl)anilino]phenyl]fluorene, and N,N’- ( (9H-Fluorene-9,9-diyl)bis (4,1-phenylene))bis (N-phenylnaphthalen-1-amine) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes multiple phenyl and naphthalen-2-yl groups attached to a fluorene core . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C57H40N2/c1-3-21-45 (22-4-1)58 (55-31-15-19-41-17-7-9-25-49 (41)55)47-37-33-43 (34-38-47)57 (53-29-13-11-27-51 (53)52-28-12-14-30-54 (52)57)44-35-39-48 (40-36-44)59 (46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50 (42)56/h1-40H . Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 15.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 752.319149284 g/mol . The topological polar surface area is 6.5 Ų .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

The compound is used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents . They also exhibit excellent thermal stabilities and balanced mechanical and electric properties .

Material Science

The compound is used in modulation doping, a method that allows achieving superior doping efficiencies even for high doping densities . This is particularly useful in the creation of high-performance organic thermoelectrics .

Optical Applications

The compound is used in the production of materials with high thermal stability and good optical properties . These materials are used in various optical applications, such as flexible solar radiation protectors, orientation films in liquid crystal display devices, optical waveguides for communication interconnects, and optical half-waveplates for planar lightwave circuits .

Electronics Industry

The compound is used in the aerospace and electronics industries in the form of films and moldings . The optical transparency of these films is of special importance in some applications .

Condensation Reactions

The compound is used in condensation reactions. For example, it is used in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, a compound with a cardo-ring structure .

Poly(DL-lactide) Synthesis

The compound is used as an initiator in the ring-opening polymerization reaction with DL-lactide monomers to synthesize a Poly(DL-lactide) polymer containing bisphenol fluorene structure and acrylate functional groups .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as 9,9-Bis[4-[N-(1-naphthyl)anilino]phenyl]fluorene, is the organic light-emitting diodes (OLEDs) . It is used as a hole transport material in these devices .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes, which are essentially spaces where an electron could exist within an atomic lattice . The current density-luminance-voltage characteristics of OLEDs with this compound have been investigated . It was found that the effective block of the compound layer against electrons from across the interface is essential for high-efficiency operation of the OLEDs .

Biochemical Pathways

The compound affects the electron transport pathway in OLEDs. It blocks electron transport to the layer, which is confirmed by the electroluminescence behavior of devices . This blocking effect is crucial for the high-efficiency operation of the OLEDs .

Pharmacokinetics

The hole mobility of the compound at various thicknesses has been estimated using space-charge-limited current measurements .

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. By blocking electron transport and facilitating hole transport, the compound helps to optimize the luminance efficiency of these devices .

Action Environment

The action of the compound can be influenced by environmental factors such as the thickness of the compound layer in the device . For instance, the optimal hole injection and luminescence efficiencies appear at specific thicknesses of the compound layer . Additionally, the hole mobility of the compound can vary depending on the thickness of the layer .

Eigenschaften

IUPAC Name |

N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCORSLOUZJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

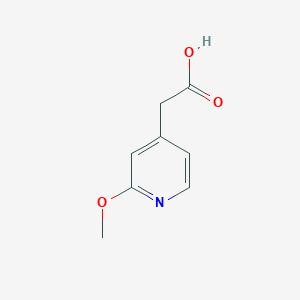

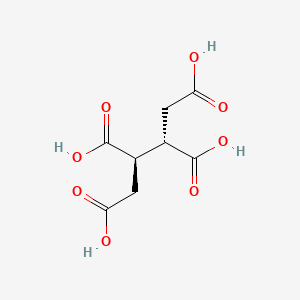

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)

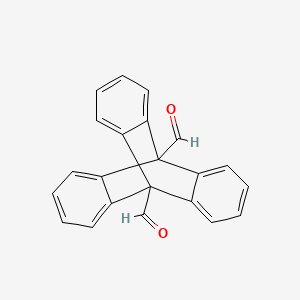

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)